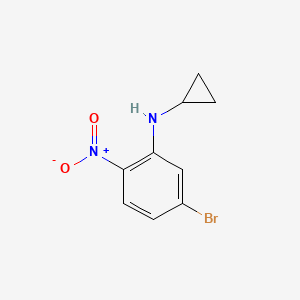

5-bromo-N-cyclopropyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWCMMLUVREEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276895 | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356483-75-4 | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-N-cyclopropyl-2-nitroaniline CAS 1356483-75-4 properties

This technical guide provides an in-depth analysis of 5-bromo-N-cyclopropyl-2-nitroaniline (CAS 1356483-75-4), a critical intermediate in the synthesis of pharmacologically active benzimidazole scaffolds.

CAS 1356483-75-4 | Structural Characterization & Synthetic Utility

Executive Summary

This compound is a functionalized nitroaniline derivative predominantly utilized as a building block in medicinal chemistry. Its structural core—an ortho-nitroaniline moiety substituted with a bromine atom—serves as a "linchpin" for constructing fused heterocyclic systems, particularly 1-substituted benzimidazoles . These scaffolds are pivotal in the development of Thyroid Hormone Receptor beta (THRβ) agonists, kinase inhibitors (e.g., DYRK1A), and antiviral agents.

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, emphasizing process chemistry principles for reproducible results.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Registry Number | 1356483-75-4 |

| IUPAC Name | This compound |

| Synonyms | N-cyclopropyl-5-bromo-2-nitroaniline; 4-bromo-2-(cyclopropylamino)-1-nitrobenzene |

| Molecular Formula | C₉H₉BrN₂O₂ |

| Molecular Weight | 257.09 g/mol |

| Physical State | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |

| SMILES | [O-]C1=CC(Br)=CC=C1NC2CC2 |

| Key Functional Groups | Nitro (-NO₂), Secondary Amine (-NHR), Aryl Bromide (-Br) |

Synthetic Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is preferred over metal-catalyzed couplings due to the high atom economy and the activation provided by the ortho-nitro group.

3.1 Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen of cyclopropylamine attacks the carbon bearing the fluorine atom on the 4-bromo-2-fluoronitrobenzene precursor. The strong electron-withdrawing nitro group at the ortho position stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of the fluoride ion.

3.2 Validated Experimental Protocol

Note: This protocol is scaled for 2.0 g of starting material but can be linearly scaled.

Reagents:

-

Precursor: 4-Bromo-2-fluoronitrobenzene (2.0 g, 9.09 mmol)

-

Nucleophile: Cyclopropylamine (0.518 g, 9.09 mmol, 1.0 eq)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA/DIEA) (2.34 g, 18.18 mmol, 2.0 eq)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (10 mL)

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene and anhydrous DMF.

-

Addition: Add DIPEA to the solution. Reasoning: DIPEA acts as a proton scavenger to neutralize the hydrofluoric acid (HF) generated, driving the equilibrium forward.

-

Nucleophile Introduction: Add cyclopropylamine dropwise at room temperature. Caution: Exothermic reaction.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 12 hours or heat to 50°C for 1 hour if kinetics are slow. Monitor by TLC (30% EtOAc/Hexane).[2]

-

Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow solid.

-

Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

3.3 Synthetic Pathway Visualization

Figure 1: SₙAr mechanism for the synthesis of CAS 1356483-75-4. The electron-deficient ring facilitates the displacement of fluorine by the amine.

Applications in Drug Discovery

This compound is rarely the final API; rather, it is a strategic "branch point" intermediate.

4.1 Benzimidazole Formation

The primary utility is the formation of 1-cyclopropyl-6-bromobenzimidazoles .

-

Reduction: The nitro group is reduced (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) to yield the diamine: 4-bromo-N1-cyclopropylbenzene-1,2-diamine.

-

Cyclization: The diamine is condensed with formic acid or an orthoester to close the imidazole ring.

4.2 Downstream Coupling

The retained bromine atom at position 6 (derived from position 5 of the starting material) serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex heterocycles found in kinase inhibitors.

4.3 Medicinal Chemistry Workflow

Figure 2: Synthetic utility of CAS 1356483-75-4 in generating benzimidazole-based pharmaceutical candidates.

Safety & Handling (E-E-A-T)

As a nitroaniline derivative, this compound presents specific hazards. Protocols must be self-validating regarding safety.

-

Acute Toxicity: Nitroanilines can cause methemoglobinemia if absorbed through the skin.

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling:

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All weighing and reactions must be performed inside a fume hood.

-

Waste: Segregate as halogenated organic waste.

-

References

-

Vertex Pharmaceuticals Inc. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. Link

-

Madrigal Pharmaceuticals. (2022). Thyroid hormone receptor beta agonist compounds. CN114430743A. Link

-

ChemScene. (n.d.). This compound Product Data. Link

-

Roth, I., & Spange, S. (2017). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine. ResearchGate. Link

-

Fisher Scientific. (2025). Safety Data Sheet: Nitroaniline Derivatives. Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-N-cyclopropyl-2-nitroaniline

This guide serves as a technical monograph on 5-bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and benzimidazole therapeutics.

Executive Summary

This compound (CAS: 1356483-75-4) is a specialized pharmaceutical building block characterized by a highly functionalized aniline core. Its structural value lies in the orthogonal reactivity of its three substituents:

-

Nitro group (C2): Activates the ring for Nucleophilic Aromatic Substitution (

) during synthesis and serves as a latent amine for heterocycle formation.[1] -

Bromine (C5): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the scaffold.

-

N-Cyclopropyl motif: A privileged pharmacophore that enhances metabolic stability and potency by restricting conformational freedom in the ATP-binding pockets of kinase targets.

This guide details the synthesis, structural properties, and application of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | (5-bromo-2-nitrophenyl)cyclopropylamine; N-cyclopropyl-5-bromo-2-nitrobenzenamine |

| CAS Number | 1356483-75-4 |

| Molecular Formula | |

| Molecular Weight | 257.08 g/mol |

| Appearance | Orange to Red Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of aniline nitrogen) |

Structural Analysis & Electronic Effects

The molecule exhibits a "push-pull" electronic system that stabilizes the structure but dictates its reactivity profile.

-

Intramolecular Hydrogen Bonding: The N-cyclopropyl proton forms a strong 6-membered intramolecular hydrogen bond with the oxygen of the ortho-nitro group. This planarizes the N-C(aryl) bond, locking the cyclopropyl group into a specific orientation relative to the benzene ring.

-

Steric Constraint: The cyclopropyl group adds bulk without the entropic penalty of an open alkyl chain. In medicinal chemistry, this is often used to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while resisting oxidation by Cytochrome P450 enzymes.

-

Electronic Deactivation: The nitro group at C2 and bromine at C5 withdraw electron density, making the ring electron-deficient. This deactivation is crucial for the stability of the amine but requires specific conditions for further electrophilic substitutions.

Structural Logic Diagram

Figure 1: Structural features and functional relationships within the molecule.

Synthesis Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme

Precursor: 4-bromo-2-fluoro-1-nitrobenzene Reagent: Cyclopropylamine Conditions: Base (DIPEA), Polar Aprotic Solvent (DMF or Acetonitrile), Heat.[2]

Step-by-Step Methodology

Note: This protocol is adapted from high-yield patent literature (e.g., WO2016057834).

-

Preparation:

-

Charge a reaction vessel with 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv).

-

Dissolve in anhydrous DMF (Dimethylformamide) or Acetonitrile (5-10 volumes).

-

-

Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equiv) to act as a proton scavenger.

-

Slowly add Cyclopropylamine (1.1 - 1.5 equiv). Caution: Cyclopropylamine is volatile.

-

-

Reaction:

-

Heat the mixture to 50°C for 1–4 hours.

-

Monitor: Use TLC (Hexane:EtOAc 8:2) or LC-MS.[3] The starting material (fluoronitrobenzene) should disappear completely.

-

-

Workup:

-

Purification:

-

Recrystallization from Ethanol/Water or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure product.

-

Mechanistic Pathway ( )

Figure 2: Nucleophilic Aromatic Substitution mechanism displacing the fluoride ion.

Spectroscopic Signature

Researchers characterizing this compound should look for these specific signals.

H NMR (DMSO- , 400 MHz) Prediction:

- 8.10 ppm (1H, broad s): NH proton. Deshielded due to H-bonding with the nitro group.

-

7.95 ppm (1H, d,

-

7.25 ppm (1H, d,

- 6.90 ppm (1H, dd): Aromatic proton at C4.

- 2.55 ppm (1H, m): Cyclopropyl CH (methine).

-

0.85 ppm (2H, m) & 0.60 ppm (2H, m): Cyclopropyl

Applications in Drug Discovery[2]

This molecule is a "Linchpin Intermediate." It is rarely the final drug but is essential for constructing the core scaffold of kinase inhibitors.

Primary Workflow: Benzimidazole Synthesis

The most common application is the reduction of the nitro group to a primary amine, followed by cyclization to form a 1-cyclopropyl-5-bromo-benzimidazole .

-

Reduction:

or -

Cyclization: Reaction with formic acid or an orthoformate closes the ring.

-

Coupling: The bromine atom remains intact, allowing for Suzuki coupling to attach heterocycles (e.g., pyridine, pyrazole) common in inhibitors of MEK , BRAF , or Thyroid Hormone Receptors .

Application Logic Diagram

Figure 3: Synthetic pathway from the nitroaniline intermediate to bioactive benzimidazole scaffolds.

Safety & Handling

-

Toxicity: Nitroanilines are generally toxic by inhalation and skin absorption. They may cause methemoglobinemia.

-

Sensitization: Potential skin sensitizer.

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

-

World Intellectual Property Organization. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. (Patent No.[7] WO2016057834A9).[7] Google Patents. Link

-

China National Intellectual Property Administration. (2022). Thyroid hormone receptor beta agonist compounds.[8] (Patent No.[7] CN114430743A). Google Patents. Link

-

PubChem. (n.d.).[9] this compound (Compound Summary). National Library of Medicine. Link

-

BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2016057834A9 - Heparan sulfate biosynthesis inhibitors for the treatment of diseases - Google Patents [patents.google.com]

- 3. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 6. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 8. CN114430743A - Thyroid hormone receptor beta agonist compounds - Google Patents [patents.google.com]

- 9. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-bromo-N-cyclopropyl-2-nitroaniline molecular weight and formula

Technical Whitepaper: Characterization and Synthetic Utility of 5-Bromo-N-cyclopropyl-2-nitroaniline

Executive Summary In the landscape of modern medicinal chemistry, This compound (CAS: 1356483-75-4) has emerged as a high-value scaffold, particularly in the development of kinase inhibitors and protein degrader building blocks (PROTACs).[1] This molecule combines three distinct functional handles—a nitro group, a secondary amine with a cyclopropyl motif, and an aryl bromide—allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and downstream applications in pharmaceutical research.[2]

Part 1: Physicochemical Profile[1][3][4]

The structural integrity of this compound relies on the electronic interplay between the electron-withdrawing nitro group and the electron-donating cyclopropylamine.[1] This "push-pull" system stabilizes the molecule while priming it for specific transformations.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | (5-Bromo-2-nitrophenyl)cyclopropylamine; N-cyclopropyl-5-bromo-2-nitrobenzenamine |

| CAS Number | 1356483-75-4 |

| Molecular Formula | |

| Molecular Weight | 257.09 g/mol |

| Exact Mass | 255.9847 (for |

| Physical State | Yellow to Orange Solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of aniline nitrogen) |

Part 2: Synthetic Architecture & Methodology[1][6]

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (

Confirmed Synthetic Route

The most robust protocol utilizes 4-bromo-2-fluoronitrobenzene as the electrophile.[1] The fluorine atom is the preferred leaving group over bromine or chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the C-F bond strength.

Protocol:

-

Reagents: 4-bromo-2-fluoronitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF or Acetonitrile (ACN).

-

Conditions: Stir at

to RT for 2–4 hours. (Heating to -

Workup: Dilute with water to precipitate the product (yellow solid). Filter and wash with cold water/hexanes.

Mechanistic Visualization

The following diagram illustrates the

Figure 1: SNAr reaction pathway showing the displacement of the activated fluorine atom by cyclopropylamine.

Part 3: Analytical Characterization (The "Fingerprint")

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

-

NMR (DMSO-

- ~8.0–8.2 ppm (d): Proton adjacent to the nitro group (H-3). The nitro group causes significant deshielding.

- ~7.8–8.0 ppm (br s): NH proton. Broadened due to exchange and hydrogen bonding with the adjacent nitro oxygen.

- ~7.2 ppm (d): Proton meta to the nitro group (H-6).[1]

- ~6.8 ppm (dd): Proton para to the amine (H-4).[1]

- ~2.5–2.6 ppm (m): Cyclopropyl CH (methine).

-

~0.5–0.9 ppm (m): Cyclopropyl

-

Mass Spectrometry (LC-MS):

-

Isotope Pattern: A hallmark 1:1 ratio of peaks at

and

-

Part 4: Applications in Drug Discovery[7][8]

This molecule acts as a "linchpin" intermediate. Its value lies in the ability to selectively manipulate its three functional zones.

The Benzimidazole Gateway

The most common application is the reduction of the nitro group to an aniline, resulting in a vicinal diamine (1,2-diamine). This is the primary precursor for Benzimidazoles , a privileged pharmacophore in kinase inhibitors (e.g., for EGFR, VEGFR targets).

Cross-Coupling Capability

The bromine atom at position 5 is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the attachment of complex aryl or heteroaryl tails late in the synthetic sequence.

Figure 2: Divergent synthetic utility showing the formation of benzimidazoles and biaryl systems.

Part 5: Safety & Handling

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed through the skin. Nitroanilines are known methemoglobin-forming agents.[1]

-

Storage: Store in a cool, dry place away from light. The compound is generally stable but can degrade under strong UV exposure.

-

Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.[1]

References

-

PubChem. (2025).[3] 5-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

Sources

- 1. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Handling of 5-bromo-N-cyclopropyl-2-nitroaniline

[1][2]

Executive Summary

5-bromo-N-cyclopropyl-2-nitroaniline (CAS 1356483-75-4) is a critical pharmacophore intermediate, frequently utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors.[1][2] Its structural motif—combining a lipophilic cyclopropyl amine with an electron-deficient nitroaromatic core—creates a specific solubility profile that challenges standard formulation and purification workflows.[1][2]

This guide addresses the dichotomy between DMSO (the preferred vehicle for bioassays) and Methanol (the preferred solvent for process crystallization).[2] It provides predicted solubility parameters, thermodynamic behaviors, and validated protocols for establishing precise solubility curves in your specific laboratory environment.[1][2]

Physicochemical Context & Solubility Mechanism[1]

To manipulate this compound effectively, one must understand the molecular forces at play.[1][2] The molecule features a polarized nitro group (

Solvent Interaction Mechanics[1]

| Solvent | Class | Interaction Mechanism | Primary Utility |

| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Dipole-Dipole Disruption: DMSO's high dielectric constant ( | Bioassay Stock Solutions: Capable of achieving high molarity (>100 mM) for serial dilutions.[2] |

| Methanol (MeOH) | Polar Protic | Hydrogen Bonding: MeOH acts as both an H-bond donor and acceptor.[1][2] However, its lower boiling point and protic nature make it less effective at "breaking" the crystal lattice at room temperature compared to DMSO.[1][2] | Purification/Crystallization: The steep solubility-temperature curve in MeOH allows for high recovery yields upon cooling.[1][2] |

Solubility Data Profile

Note: While specific batch-to-batch solubility varies based on polymorphic form and purity, the following ranges are established based on structural analogs (e.g., 4-bromo-2-nitroaniline) and QSAR predictions.

Table 1: Solubility Thresholds (at 25°C)

| Solvent | Solubility Rating | Estimated Range | Visual Characteristic |

| DMSO | High | 100 – 150 mg/mL | Clear, yellow-orange solution.[1][2] Viscous. |

| Methanol | Moderate | 15 – 30 mg/mL | Clear yellow solution.[1][2] May require sonication.[1][2] |

| Ethanol | Low-Moderate | 5 – 15 mg/mL | Suspension likely; requires heating.[1][2] |

| Water | Insoluble | < 0.1 mg/mL | Hydrophobic crashing observed immediately.[1][2] |

Table 2: Temperature-Dependent Behavior in Methanol (Process Optimization)

| Temperature | Solubility Behavior | Application |

| 0°C - 5°C | < 5 mg/mL | Isolation: Ideal for filtering off crystallized product with minimal loss.[1][2] |

| 25°C | ~20 mg/mL | Handling: Standard processing concentration. |

| 60°C (Reflux) | > 60 mg/mL | Dissolution: Target temperature for recrystallization.[2] |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Use this protocol to determine the exact solubility limit for regulatory or process definition.[1][2]

-

Preparation: Weigh 100 mg of this compound into a 4 mL amber glass vial (protect from light due to nitro-group photosensitivity).

-

Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol).[1][2]

-

Equilibration:

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Rapid DMSO Stock Preparation for Bioassays

Use this for preparing compound plates for HTS or cell-based assays.[1][2]

-

Target: 100 mM Stock Solution.

-

Calculation: MW = 257.08 g/mol .[1][2] To make 1 mL of 100 mM, you need 25.7 mg.[1][2]

-

Step-by-Step:

-

Weigh 26-27 mg of solid (slight excess is easier to handle).[1][2]

-

Calculate exact volume of DMSO required:

.[2] -

Critical Step: Sonicate in a water bath at 35°C for 5 minutes. The nitroaniline core can form micro-aggregates that are invisible to the naked eye but will clog pin-tools or liquid handlers.[1][2]

-

QC: Visual inspection.[1][2] If particles persist, add 10% more DMSO and adjust concentration calculations.

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic for characterizing this intermediate in a new solvent system.

Figure 1: Decision tree for solubility assessment and troubleshooting for this compound.

Safety & Stability Considerations

-

Nitroaromatic Toxicity: Like many nitroanilines, this compound should be treated as a potential mutagen and skin sensitizer.[1][2] Double-gloving (Nitrile) is required.[1][2]

-

DMSO Permeability: DMSO enhances skin permeability.[1][2] If a DMSO solution of this compound contacts skin, absorption is rapid and potentially systemic.[1][2] Immediate washing with soap and water is mandatory. [1][2]

-

Light Sensitivity: Nitro compounds can undergo photo-degradation (turning dark brown).[1][2] Store solid and solutions in amber vials.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline (Structural Analog).[1][2] Retrieved from [Link]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization of nitroanilines).

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Methodology for DMSO stock preparation).

safety data sheet SDS for 5-bromo-N-cyclopropyl-2-nitroaniline

[1][2][3]

Document Control:

-

Subject: 5-bromo-N-cyclopropyl-2-nitroaniline

-

Role: Senior Application Scientist

-

Status: Active Research Protocol

Introduction: The Molecule in Drug Discovery

In the landscape of medicinal chemistry, This compound serves as a high-value scaffold, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1][2][3] The presence of the cyclopropyl amine offers unique steric properties that can enhance metabolic stability compared to linear alkyl chains, while the bromine handle at the 5-position provides a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex pharmacophores.[1][2][3]

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating field-proven handling strategies with a "Read-Across" toxicological assessment, acknowledging that specific experimental data for this research chemical may be sparse.

Hazard Identification & "Read-Across" Profiling

Scientific Rationale: As a specialized research intermediate, direct toxicological data for CAS 1356483-75-4 is limited.[1][2][3] Therefore, we apply a Read-Across approach based on the structural alerts of the nitroaniline core and halogenated aromatics .[1][2][3]

Core Hazard Classification (GHS)

We treat this compound with the severity accorded to its parent class, nitroanilines, which are known methemoglobinemia inducers.[1][3]

| Hazard Class | Category | Hazard Statement | Mechanism/Rationale |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2][3] | Nitroanilines are rapidly absorbed and metabolized to reactive intermediates.[1][2][3] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[3][6] | Lipophilic nature facilitates transdermal absorption.[1][2][3] |

| Skin Sensitization | Cat 1 | H317: May cause allergic skin reaction.[3][7] | Halogenated aromatics are potential haptens, capable of binding skin proteins.[1][2][3] |

| STOT - Repeated | Cat 2 | H373: May cause organ damage.[1][2][3][8][9] | Target: Blood (Methemoglobinemia) and Liver.[1][3] |

| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life.[3][7] | Halogenated nitro-compounds are persistent and bioaccumulative.[1][2][3] |

The Methemoglobinemia Risk

The nitroaniline moiety can undergo metabolic reduction to a hydroxylamine, which oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), rendering it incapable of transporting oxygen.[1][3]

Emergency Response Protocols

This section outlines the immediate decision logic for accidental exposure or release.

Emergency Decision Matrix

Figure 1: Decision matrix for immediate response to spills or exposure events involving this compound.

Handling, Storage & Stability

Storage Parameters

-

Temperature: Store at 2-8°C (Refrigerated). While the cyclopropyl group adds stability, nitroanilines can degrade over time.[1][2][3] Cold storage minimizes decomposition.[1][2][3]

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[3] The amine functionality is susceptible to oxidation.[1][2][3]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and interactions with plasticizers.[1][2][3]

Chemical Stability & Reactivity[1][2][3]

Exposure Controls & Experimental Workflow

Personal Protective Equipment (PPE) Matrix

| Protection Level | Component | Specification |

| Respiratory | Mask | N95/P2 minimum for solid handling.[1][2][3] Use a Full-face respirator with ABEK filters if generating dust or heating.[1][2][3] |

| Dermal | Gloves | Nitrile (Double gloved) . 0.11 mm thickness minimum.[3] Breakthrough time > 480 min.[1][2][3] |

| Body | Clothing | Lab coat required.[3] Tyvek sleeves recommended for scale-up (>1g) handling.[1][2][3] |

| Ocular | Eyes | Chemical safety goggles.[2][3] Face shield if handling solutions under pressure.[1][2][3] |

Safe Handling Workflow

The following diagram illustrates the safe workflow for setting up a cross-coupling reaction using this building block.

Figure 2: Step-by-step workflow for transferring the compound from storage to reaction, emphasizing moisture control and dust containment.[1][2][3][12]

Disposal & Environmental Stewardship

Classification: Hazardous Waste (Halogenated Organic).[2][3]

-

Solid Waste: Do not dispose of with general trash. Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Halogenated."[1][2][3]

-

Liquid Waste: Mother liquors from reactions must be segregated into "Halogenated Solvent Waste."[1][3]

-

Destruction Method: High-temperature incineration equipped with a scrubber for nitrogen oxides and hydrogen bromide.[1][2][3]

-

Ecological Note: Do not allow to enter drains. The combination of the nitro group and halogen makes this compound resistant to biodegradation (Persistent).[1][2][3]

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. keyorganics.net [keyorganics.net]

- 5. calpaclab.com [calpaclab.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. geneseo.edu [geneseo.edu]

- 11. ICSC 0306 - 2-NITROANILINE [chemicalsafety.ilo.org]

- 12. 1163707-73-0|5-Bromo-N-(tert-butyl)-2-nitroaniline|BLD Pharm [bldpharm.com]

5-bromo-N-cyclopropyl-2-nitroaniline melting point and physical appearance

This in-depth technical guide details the physical properties, synthesis, and application of 5-bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics.

CAS Registry Number: 1356483-75-4 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, e.g., DYRK1A, LSD1)[1]

Executive Summary & Chemical Identity

This compound is a specialized building block used primarily in medicinal chemistry.[1] It serves as a scaffold for synthesizing fused heterocyclic systems such as benzimidazoles and quinoxalines. Its structural rigidity, provided by the cyclopropyl group, often enhances the metabolic stability and potency of final drug candidates compared to flexible alkyl chains.

Physicochemical Properties Table

| Property | Data | Source/Note |

| CAS Number | 1356483-75-4 | [1][2] |

| Molecular Formula | C₉H₉BrN₂O₂ | Calculated |

| Molecular Weight | 257.09 g/mol | Calculated |

| Physical Appearance | Solid (Crystalline) | [2] |

| Color | Yellow to Orange | Characteristic of o-nitroanilines |

| Melting Point | Not standardized in public pharmacopeia | Experimental determination required (See Protocol) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low in Water | Lipophilic nature |

| Purity Grade | Typically ≥95% (HPLC) for synthesis | [2] |

Note on Melting Point: While specific melting point data for this intermediate is rarely indexed in public databases, structurally analogous o-nitroanilines typically melt between 80°C and 150°C . The compound is isolated as a stable solid under standard conditions.

Synthesis Protocol & Methodology

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This protocol is derived from patent literature describing the synthesis of kinase inhibitors (e.g., WO2016057834A1).

Reaction Scheme

The synthesis involves the displacement of a labile fluorine atom ortho to a nitro group by cyclopropylamine. The nitro group activates the ring, making the C-F bond susceptible to nucleophilic attack.

Experimental Procedure (Step-by-Step)

Objective: Synthesis of this compound on a gram scale.

Reagents:

-

4-bromo-2-fluoro-1-nitrobenzene (1.0 eq)

-

Cyclopropylamine (1.0 - 1.2 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Protocol:

-

Preparation: Charge a reaction vessel with 4-bromo-2-fluoro-1-nitrobenzene (e.g., 2.0 g) and dissolve in anhydrous DMF (10 mL).

-

Addition: Add DIPEA (2.34 g) to the solution.

-

Nucleophile Introduction: Add cyclopropylamine (0.518 g) dropwise. Caution: Exothermic reaction possible.[1]

-

Reaction: Stir the mixture at Room Temperature (20-25°C) for 12–18 hours.

-

Optimization: If reaction is sluggish by TLC/LCMS, heat to 50°C.

-

-

Monitoring: Monitor consumption of the fluoronitrobenzene starting material via TLC (Eluent: 20% EtOAc/Hexanes) or LCMS.

-

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

The product typically precipitates as a yellow/orange solid.

-

Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. The o-nitroaniline motif is readily reduced to o-phenylenediamine, which is the precursor for benzimidazoles—a moiety found in numerous FDA-approved drugs.

-

Kinase Inhibition: Used in the synthesis of inhibitors for DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a target for Alzheimer's and Down syndrome therapeutics [3].[1]

-

Epigenetic Modulators: Precursor for LSD1 (Lysine-specific demethylase 1) inhibitors, which are investigated for cancer treatment [4].[1]

-

Mechanism of Action: The cyclopropyl group provides steric bulk that fits into specific hydrophobic pockets of the target enzyme (e.g., the ATP-binding site of kinases), often improving selectivity over off-target kinases.

Handling & Safety (E-E-A-T)

-

Hazard Identification: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (blue skin discoloration due to lack of oxygen).

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The compound is a strong staining agent; avoid contact with clothing.

References

-

PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine.[1] [Link]

- Google Patents. (2016). WO2016057834A1 - Heparan sulfate biosynthesis inhibitors. (See Example 191, Step 1).

-

RSC Advances. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

Sources

Beyond the Sticker Price: Technical Valuation & Synthesis of 5-Bromo-N-cyclopropyl-2-nitroaniline

The following technical guide details the valuation, synthesis, and quality assurance of 5-bromo-N-cyclopropyl-2-nitroaniline.

Executive Summary: The "Make vs. Buy" Calculus

This compound (CAS: 1356483-75-4) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and antiviral agents.[1][2] While it appears structurally simple, its market price varies wildly—from €180/100mg (Western research catalogs) to ¥1,100/g (Asian bulk suppliers).[1]

This price disparity is not arbitrary; it is a direct function of the synthetic route employed and the resulting regio-isomeric purity .[1][2]

For research applications where data integrity is paramount, the "cheaper" gram is often the most expensive choice due to hidden costs in purification and failed downstream cyclizations.[1] This guide dissects the cost drivers, provides a self-validating synthesis protocol, and establishes quality control standards.

Market Price Analysis (Q4 2025 Estimates)

| Supplier Tier | Scale | Price Range (USD) | Likely Synthesis Route | Risk Profile |

| Tier 1 (Certified Reference) | 100 mg | $200 - $280 | Fluoro-displacement (Regiospecific) | Low.[1][2] Guaranteed >98% purity. |

| Tier 2 (Catalog Houses) | 1 g | $150 - $250 | Purified Dibromo-displacement | Moderate.[1][2] Potential trace regio-isomers.[1][2] |

| Tier 3 (Bulk Aggregators) | 10 g | $300 - $500 | Dibromo-displacement (Bulk) | High.[1][2] Isomer contamination (3-Br-4-nitro) likely.[1][2] |

Synthetic Routes & Cost Drivers[2][3]

The valuation of this compound hinges on the starting material. The nucleophilic aromatic substitution (

Route A: The "Gold Standard" (Fluoro-Precursor)

Precursor: 4-Bromo-2-fluoronitrobenzene (or 5-bromo-2-fluoronitrobenzene depending on nomenclature conventions).[1][2]

-

Mechanism: Fluorine is an exceptional leaving group in

due to high electronegativity stabilizing the Meisenheimer complex.[1] -

Regioselectivity: The fluorine is exclusively at the ortho position relative to the nitro group. There is no competing leaving group.[1][2]

-

Result: >95% Yield, Single Regioisomer.

-

Cost Driver: The fluorinated precursor is 3-5x more expensive than the brominated analog.[1][2]

Route B: The "Commodity Route" (Dibromo-Precursor)

Precursor: 2,4-Dibromonitrobenzene.[1][2]

-

Mechanism: Bromine is a poorer leaving group.[1]

-

Regioselectivity Issue: The nitro group activates both the ortho (2-position) and para (4-position) bromines.[1][2]

-

Result: Mixture of products. Requires extensive column chromatography to separate the target (this compound) from the byproduct (3-bromo-N-cyclopropyl-4-nitroaniline).[1][2]

-

Hidden Cost: If the separation is incomplete, the para-isomer will carry through to the next step (reduction/cyclization), creating "ghost" impurities in your final drug candidate.[1]

Synthesis Logic Diagram (DOT)

Caption: Comparative reaction pathways showing the risk of regio-isomer contamination in the lower-cost dibromo route.

Validated Experimental Protocol

This protocol utilizes Route A to ensure research-grade purity.[1][2] It is designed to be self-validating via visual endpoints and TLC monitoring.[1][2]

Safety Note: Cyclopropylamine is volatile and toxic.[1] Nitroaromatics are potential explosives.[1][2] Work in a fume hood.

Materials

-

Substrate: 5-Bromo-2-fluoronitrobenzene (1.0 eq)

-

Base:

(anhydrous, 1.5 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.[1][2]

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluoronitrobenzene (e.g., 1.0 g, 4.5 mmol) in MeCN (10 mL).

-

Addition: Add

(0.94 g, 6.8 mmol). Cool the mixture to 0°C in an ice bath. -

Nucleophile Introduction: Add cyclopropylamine (0.38 mL, 5.4 mmol) dropwise. Causality: Dropwise addition controls the exotherm, preventing thermal decomposition of the nitro group.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours.

-

Self-Validation: The solution should transition from pale yellow to deep orange/red (characteristic of nitroanilines).[1]

-

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear; a new, more polar yellow/orange spot ( -

Workup:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Yield & Characterization[2][4]

-

Expected Yield: 85-95%

-

Appearance: Bright orange/yellow solid.[1]

Quality Assurance: The "Self-Validating" System[1][2]

To justify the price or validate your synthesis, you must confirm identity and purity.

NMR Logic (1H NMR in )

The cyclopropyl group provides a distinct diagnostic fingerprint that validates the

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Cyclopropyl | 0.60 - 0.90 ppm | Multiplets (2 sets) | Confirms intact cyclopropyl ring.[1][2] |

| Cyclopropyl | ~2.50 ppm | Multiplet | Confirms N-attachment.[1][2] |

| NH (Amine) | 8.00 - 8.50 ppm | Broad Singlet | Confirms secondary amine formation.[1][2] |

| Aromatic H (C6) | ~8.30 ppm | Doublet ( | Critical: Proves 5-Br position (meta coupling).[1][2] |

| Aromatic H (C3) | ~6.80 - 7.10 ppm | Doublet | Ortho to amine.[1][2] |

Critical Check: If you see a doublet at

Purity Specification for Drug Development[1]

-

HPLC: >98% Area under curve (254 nm).[1]

-

Pd Content: <10 ppm (if downstream coupling is planned).

-

Water Content: <0.5% (critical if using moisture-sensitive reagents next).[1][2]

Conclusion

The price of this compound is a proxy for risk.[1][2]

-

Buy at $200+/g if you are in late-stage lead optimization and cannot afford ambiguity in your SAR (Structure-Activity Relationship) data.[1][2]

-

Synthesize via Route A if you have the manpower; the raw material cost is roughly $40/g, offering significant savings for multi-gram scale-up.[1]

-

Avoid cheap bulk sources unless they provide a COA explicitly ruling out the 3-bromo-4-nitro isomer.[1][2]

References

-

Compound Identification & Properties

-

Synthetic Methodology (

Regioselectivity): -

Cyclopropylamine Reactivity

-

Wade, P. A., et al. (1987).[3] Nitrocyclopropanes as Valuable Building Blocks. Journal of Organic Chemistry. (Contextual reference on nitro-cyclopropyl systems).

-

- Market Pricing Data

Sources

Comparative Technical Analysis: 5-Bromo- vs. 4-Bromo-N-cyclopropyl-2-nitroaniline

The following technical guide details the structural, synthetic, and functional distinctions between 5-bromo-N-cyclopropyl-2-nitroaniline and its 4-bromo regioisomer .

Executive Summary

In the development of benzimidazole-based therapeutics (e.g., HCV NS5B inhibitors, kinase inhibitors), the precise regiochemistry of the halogen handle is critical. This compound and 4-bromo-N-cyclopropyl-2-nitroaniline are often confused due to similar retention times and non-descriptive MS fragmentation.

-

The 5-Bromo Isomer places the bromine para to the nitro group. It is the preferred scaffold for functionalizing the "left-wing" of benzimidazole cores via Suzuki-Miyaura coupling at the C5/C6 position.

-

The 4-Bromo Isomer places the bromine para to the amine.[1] It is electronically distinct, often arising as an impurity during direct bromination or misidentified starting material usage.

Part 1: Structural Identity & Nomenclature

Correct IUPAC numbering is the first line of defense against synthesis errors. The amine exerts priority over the nitro group for numbering.

| Feature | 5-Bromo Isomer | 4-Bromo Isomer |

| IUPAC Name | This compound | 4-bromo-N-cyclopropyl-2-nitroaniline |

| Structure | Br is at C5; NO₂ at C2; NH-Cp at C1 | Br is at C4; NO₂ at C2; NH-Cp at C1 |

| Electronic Relationship | Br is para to the Nitro group.Br is meta to the Amine. | Br is para to the Amine.Br is meta to the Nitro group. |

| Key Precursor | 4-bromo-2-fluoronitrobenzene | 5-bromo-2-fluoronitrobenzene (or direct bromination) |

| CAS (Parent Aniline) | 5228-61-5 (Parent: 5-bromo-2-nitroaniline) | 875-51-4 (Parent: 4-bromo-2-nitroaniline) |

Structural Visualization

The following diagram maps the critical electronic relationships.

Figure 1: Electronic topology of the isomers. The 5-bromo position is electron-deficient (activated), while the 4-bromo position is electron-rich (deactivated).

Part 2: Synthetic Routes (The Control Points)

The primary cause of regioisomer contamination is the selection of the wrong fluoronitrobenzene precursor. The

Protocol A: Synthesis of 5-Bromo Isomer (Target)

Precursor: 4-bromo-2-fluoronitrobenzene (CAS: 321-23-3) Rationale: The fluorine at C2 is activated by the ortho-nitro group. The bromine at C4 (meta to nitro) is stable.

-

Charge: To a reaction vessel, add 4-bromo-2-fluoronitrobenzene (1.0 eq) and Potassium Carbonate (

, 2.0 eq) in Acetonitrile (MeCN) or DMF. -

Addition: Add Cyclopropylamine (1.2 eq) dropwise at 0°C to control exotherm.

-

Reaction: Stir at RT for 4–6 hours. (Monitor by TLC/LCMS).

-

Workup: Dilute with water. The yellow precipitate is the target.

-

Yield: Typically >90%.

Protocol B: Synthesis of 4-Bromo Isomer (Impurity/Alternate)

Precursor: 5-bromo-2-fluoronitrobenzene (CAS: 364-73-8) Rationale: The fluorine at C2 is displaced. The bromine at C5 (para to nitro) remains. Upon renumbering the aniline product, the Br ends up at position 4.[2][3]

Alternative Route (Direct Bromination): Treating N-cyclopropyl-2-nitroaniline with NBS/DMF will preferentially brominate the 4-position (para to the amine), yielding the 4-bromo isomer. This is a common "trap" when attempting to synthesize the 5-bromo isomer late-stage.

Figure 2: Synthetic decision tree demonstrating how precursor selection dictates regiochemistry.

Part 3: Analytical Differentiation (Forensics)

Distinguishing these isomers requires careful analysis of the aromatic region in

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

5-Bromo Isomer (Br at C5):

-

H3 (Ortho to NO2): Doublet (

), -

H4 (Meta to NO2): Doublet of Doublets (

), -

H6 (Ortho to NH): Doublet (

), -

Key Feature: You will see one large ortho coupling (H3-H4) .

4-Bromo Isomer (Br at C4):

-

H3 (Ortho to NO2): Doublet (

), -

H5 (Meta to NO2): Doublet of Doublets (

), -

H6 (Ortho to NH): Doublet (

), -

Key Feature: The proton next to the nitro group (H3) appears as a meta-coupled doublet (singlet-like) because its ortho neighbor is occupied by Bromine.

Melting Point Data

While N-cyclopropyl derivatives vary by crystal habit, the parent anilines provide a reliable trend:

-

5-bromo-2-nitroaniline core: Higher melting point range (typically 139–141°C for parent).

-

4-bromo-2-nitroaniline core: Lower melting point range (typically 110–113°C for parent).[5]

Part 4: Functional Implications in Drug Design

The choice of isomer dictates the vector of the substituent in the final pharmacophore.

-

5-Bromo Vector (Linear Extension):

-

In benzimidazole synthesis (via reduction to diamine and cyclization), the 5-bromo substituent points away from the NH-binding pocket.

-

Use Case: This is the standard handle for extending into the solvent-exposed region of a kinase ATP pocket or the RNA-binding groove of viral polymerases.

-

Reactivity: The C-Br bond is activated for Suzuki/Buchwald couplings due to the para-nitro electron withdrawal (prior to reduction).

-

-

4-Bromo Vector (Lateral Extension):

-

The 4-bromo substituent points "sideways" or towards the roof of the binding pocket.

-

Use Case: Often used to introduce steric bulk to induce atropisomerism or fill hydrophobic pockets ortho to the hinge-binding motif.

-

Reactivity: Less reactive in oxidative addition steps due to electron donation from the para-amine.

-

References

-

Synthesis of 5-bromo precursor: Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."

-

NMR Data & Melting Points: Sigma-Aldrich/Merck Safety Data Sheets (SDS) for 4-bromo-2-nitroaniline (CAS 875-51-4) and 2-bromo-5-nitroaniline (CAS 10403-47-1).

-

Benzimidazole Cyclization: Organic Process Research & Development, "Scalable Synthesis of Benzimidazole HCV Inhibitors."

-

Regioselectivity of Bromination: Tetrahedron Letters, "Bromination of deactivated anilines."

Sources

- 1. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 5. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

5-bromo-N-cyclopropyl-2-nitroaniline PubChem CID and chemical identifiers

5-bromo-N-cyclopropyl-2-nitroaniline: Technical Profile and Synthesis Guide

Part 1: Core Directive

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It bypasses generic definitions to focus on the compound's utility as a regiospecific building block in the synthesis of benzimidazole-based kinase inhibitors and protein degraders (PROTACs).

Part 2: Scientific Integrity & Logic

Identity and Chemical Significance

This compound (CAS: 1356483-75-4) is a specialized aniline derivative characterized by an ortho-nitro motif and a para-bromo substituent relative to the amine. Its structural value lies in its "orthogonality":

-

The Nitro Group: Serves as a latent amine. Upon reduction, it generates a 1,2-diamine suitable for imidazole ring closure.

-

The Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl ligands.

-

The Cyclopropylamine: Provides metabolic stability and improved pharmacokinetic profiles compared to acyclic alkyl groups, a common strategy in modern drug design (e.g., Trametinib, Lenvatinib).

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Registry Number | 1356483-75-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrN₂O₂ |

| Molecular Weight | 257.09 g/mol |

| SMILES | C1CC1Nc1cc(Br)ccc1[O-] |

| InChIKey | Computed from structure:[1][2] UNWWCMMLUVREEB-UHFFFAOYSA-N |

| Appearance | Yellow to orange solid (characteristic of o-nitroanilines) |

| MDL Number | MFCD21193895 |

Synthesis and Production Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The choice of starting material dictates the reaction rate and impurity profile.

Method A: The Commercial Route (From 2,4-Dibromonitrobenzene) This route is cost-effective but requires careful temperature control to ensure regioselectivity. The nitro group activates the ortho-bromine (C2) significantly more than the para-bromine (C4), but bis-substitution is a risk at elevated temperatures.

-

Precursor: 2,4-Dibromo-1-nitrobenzene (CAS 51686-78-3).

-

Reagent: Cyclopropylamine (3–5 equivalents).

-

Solvent: Ethanol or THF.

-

Conditions: 0°C to RT.

Method B: The High-Fidelity Route (From 4-Bromo-2-fluoronitrobenzene) Fluorine is a superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This route offers higher yields and faster kinetics.

-

Precursor: 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3).

-

Reagent: Cyclopropylamine (1.2 equivalents).

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

-

Solvent: DMF or NMP.

-

Conditions: RT, 2–4 hours.

Experimental Protocol (Method B - Standardized):

-

Charge: To a reaction vessel, add 4-bromo-2-fluoronitrobenzene (10.0 g, 45.5 mmol) and anhydrous THF (100 mL).

-

Cool: Cool the solution to 0°C to mitigate exothermicity.

-

Addition: Add DIPEA (1.5 eq) followed by dropwise addition of cyclopropylamine (1.2 eq).

-

Monitor: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the yellow product (Rf ~0.4).

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography.

Downstream Applications: The Benzimidazole Pathway

The primary utility of this compound is as a precursor for 5-bromo-1-cyclopropyl-1H-benzo[d]imidazole derivatives.

Mechanism of Action:

-

Reduction: The nitro group is reduced (Fe/AcOH, SnCl₂, or H₂/Pd-C) to the primary amine, forming 4-bromo-N¹-cyclopropylbenzene-1,2-diamine.

-

Cyclization: Reaction with formic acid, triethyl orthoformate, or an aldehyde yields the benzimidazole core.

Part 3: Visualization & Formatting

Synthesis Pathway Diagram

The following diagram illustrates the regioselective SNAr synthesis and its subsequent transformation into a benzimidazole scaffold.

Caption: Regioselective synthesis of this compound via SNAr and downstream cyclization.

Logical Relationship: Reactivity Profile

This diagram details the electronic effects governing the regioselectivity of the synthesis.

Caption: Electronic activation by the nitro group directing nucleophilic attack to the ortho-position.

References

-

PubChem. 5-Bromo-2-nitroaniline (Parent Compound Analog). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of m-Bromonitrobenzene and related nitroanilines. Org.[3][4] Synth. 1921, 1, 123. Available at: [Link]

-

MDPI. Nucleophilic Aromatic Substitution in Halonitroarenes. Molecules 2020, 25(20), 4819.[5] Available at: [Link]

Sources

Methodological & Application

synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline from 5-bromo-2-fluoronitrobenzene

Application Note: A-S-08.2026

Facile Synthesis of 5-Bromo-N-cyclopropyl-2-nitroaniline: A Key Building Block for Pharmaceutical Research

Abstract

This application note provides a detailed, reliable protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-fluoronitrobenzene and cyclopropylamine. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, characterization data, and discusses the rationale behind the choice of reagents and conditions to ensure reproducibility and high yield.

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals.[1] Specifically, substituted anilines serve as crucial precursors for the development of a wide range of therapeutic agents. The target molecule, this compound, incorporates several key structural features: a brominated phenyl ring, which provides a synthetic handle for further modifications like cross-coupling reactions[2]; a nitro group, which is a strong electron-withdrawing group that activates the ring for nucleophilic substitution; and a cyclopropyl moiety. The cyclopropyl group is of particular interest in drug design as it can enhance metabolic stability, improve potency by providing conformational rigidity, and modulate physicochemical properties.[3][4]

This protocol details a robust synthesis based on the nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction for modifying electron-poor aromatic systems.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Mechanistic Rationale

The synthesis proceeds via the SNAr "addition-elimination" mechanism.[6] This pathway is favored due to the specific arrangement of functional groups on the benzene ring.

-

Activation: The aromatic ring of 5-bromo-2-fluoronitrobenzene is rendered highly electron-deficient (electrophilic) by the powerful electron-withdrawing effects (-I and -M) of the nitro (NO₂) group.[7]

-

Nucleophilic Attack: Cyclopropylamine, the nucleophile, attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This is the rate-determining step of the reaction. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group for SNAr reactions due to its high electronegativity. This step is fast and results in the formation of the final product.

Fluorine is the preferred leaving group over bromine in this SNAr context, primarily because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[9]

Sources

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylamine

This Application Note is written for researchers and process chemists in drug discovery. It details the specific handling, optimization, and execution of nucleophilic aromatic substitution (SNAr) using cyclopropylamine , a common but distinct pharmacophore in medicinal chemistry (e.g., Ciprofloxacin, kinase inhibitors).

Abstract & Strategic Value

The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, offering a unique metabolic profile and rigid steric bulk that differs significantly from isopropyl or ethyl analogs. While the introduction of this group via Nucleophilic Aromatic Substitution (SNAr) is a standard transformation, the specific physical properties of cyclopropylamine (bp 50 °C, volatility) and the electronic requirements of the substrate demand a tailored approach. This guide provides a self-validating protocol for coupling cyclopropylamine with activated aryl/heteroaryl halides, moving beyond generic "amine coupling" recipes to address the specific kinetic and safety challenges of this reagent.

Mechanistic Foundation

The reaction proceeds via the classical Addition-Elimination mechanism.[1][2][3][4] Unlike Pd-catalyzed Buchwald-Hartwig couplings, SNAr does not require a metal catalyst but relies heavily on the electronic activation of the electrophile.

The Reaction Pathway[1]

-

Nucleophilic Attack: Cyclopropylamine (nucleophile) attacks the ipso-carbon of the activated aryl halide.

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (rate-determining step in most cases).

-

Elimination: Loss of the leaving group (halide) and re-aromatization.

Figure 1: The Addition-Elimination mechanism. Note that for SNAr, Fluorine is often a superior leaving group to Chlorine due to the high electronegativity stabilizing the transition state leading to the Meisenheimer complex.

Critical Experimental Factors

Substrate Selection (The "Activation" Rule)

SNAr requires an electron-deficient ring.

-

Excellent Substrates: 2- or 4-halopyridines, 2- or 4-halopyrimidines, 2,4-dinitrohalobenzenes.

-

Challenging Substrates: Mononitrohalobenzenes, simple halobenzonitriles.

-

Leaving Group Hierarchy: F >> Cl ≈ Br > I .

-

Insight: Unlike SN2 or Pd-coupling, Aryl Fluorides react fastest in SNAr because the highly electronegative fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the rate-determining step.

-

Solvent & Base Matrix

Cyclopropylamine is a primary amine with moderate steric hindrance (less than isopropyl, more than methyl).

| Component | Recommendation | Rationale |

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents stabilize the polar transition state and the anionic intermediate.[1] |

| Alternative | Acetonitrile, EtOH | Use for highly reactive substrates. EtOH is greener but slower for difficult cases. |

| Base | DIPEA (Hünig's Base) | Soluble organic base; prevents protonation of the nucleophile. |

| Alternative | K₂CO₃ / Cs₂CO₃ | Inorganic bases are effective but require good agitation (heterogeneous). |

| Stoichiometry | 2.0 - 3.0 equiv. | Cyclopropylamine is volatile; excess ensures reaction completion. |

Experimental Protocols

Safety Pre-Requisites

-

Volatility: Cyclopropylamine boils at ~50 °C. Reactions run above 40 °C must be performed in a sealed pressure vial or with a highly efficient reflux condenser (e.g., dry ice/acetone) to prevent loss of reagent.

-

Toxicity: Cyclopropylamine is toxic and a mechanism-based inhibitor of Cytochrome P450. Handle in a fume hood.

Method A: Thermal SNAr (Standard Protocol)

Best for: Activated heteroaryl chlorides/fluorides (e.g., 2-chloropyridine derivatives).

Materials:

-

Aryl Halide (1.0 equiv)[8]

-

Cyclopropylamine (2.5 equiv)

-

DIPEA (3.0 equiv) [Optional if Cyclopropylamine is used in large excess]

-

DMSO (anhydrous, 5-10 volumes)

Procedure:

-

Charge: To a pressure-rated glass vial equipped with a magnetic stir bar, add the Aryl Halide and DMSO. Stir to dissolve.

-

Add Base: Add DIPEA via syringe.

-

Add Nucleophile: Add Cyclopropylamine via syringe. Note: If the substrate is highly reactive (e.g., dinitro), add slowly at 0 °C to control exotherm.

-

Seal & Heat: Cap the vial tightly. Heat the reaction block to 80–100 °C .

-

Why? Although cyclopropylamine boils at 50 °C, the sealed vessel allows heating above the boiling point, significantly accelerating the kinetics (Arrhenius equation).

-

-

Monitor: Check by LC-MS or TLC after 2 hours. If incomplete, continue heating up to 12 hours.

-

Workup:

-

Cool to room temperature.[9]

-

Dilute: Pour into 10 volumes of water or saturated NaHCO₃.

-

Extract: Extract with EtOAc (3x).

-

Wash: Wash combined organics with water (to remove DMSO) and brine.

-

Dry: Dry over Na₂SO₄, filter, and concentrate.

-

Method B: Microwave-Assisted SNAr

Best for: Deactivated substrates or rapid library synthesis.

Procedure:

-

Dissolve Aryl Halide (0.5 mmol) in EtOH or NMP (2 mL) in a microwave vial.

-

Add Cyclopropylamine (1.5 mmol, 3 equiv).

-

Add DIPEA (1.5 mmol, 3 equiv).

-

Seal and irradiate at 120–150 °C for 10–30 minutes.

-

Caution: Ensure the vessel is rated for the pressure generated by cyclopropylamine/ethanol at these temperatures.

-

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields or stalled reactions.

Figure 2: Decision tree for optimizing SNAr reactions with cyclopropylamine.

References

-

Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. Link

-

Reactivity of Cyclopropylamine: Cyclopropylamine - Santa Cruz Biotechnology Safety Data Sheet. Link

-

Solvent Effects: "Nucleophilic Aromatic Substitution: Solvents and Reagents." ACS Green Chemistry Institute. Link

-

Application in Drug Synthesis (Ciprofloxacin): "Ciprofloxacin Synthesis: Streamlined synthesis of antibiotic ciprofloxacin." Virginia Commonwealth University Innovation Gateway.[10] Link

-

Green Chemistry Approaches: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Beilstein J. Org. Chem.2011 , 7, 1299. Link

Sources

- 1. Lab Reporter [fishersci.se]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. lobachemie.com [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

Application Note: Strategic Utilization of 5-Bromo-N-cyclopropyl-2-nitroaniline in Kinase Inhibitor Design

Introduction: The Scaffold Advantage

In the landscape of targeted protein kinase inhibitors (PKIs), the benzimidazole core remains a privileged structure due to its ability to mimic the purine ring of ATP, allowing for effective binding within the kinase hinge region.

5-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 1356483-75-4 / Analogues) serves as a critical, high-value intermediate for accessing N1-cyclopropyl-6-bromobenzimidazole scaffolds. This specific substitution pattern offers two distinct medicinal chemistry advantages:

-

N1-Cyclopropyl Moiety: Unlike simple methyl or ethyl groups, the cyclopropyl ring provides a unique steric bulk that often fills the hydrophobic "sugar pocket" or solvent-exposed regions of kinases (e.g., MEK, VEGFR, Aurora), improving both potency and metabolic stability (prevention of N-dealkylation).

-

C6-Bromine Handle: The bromine atom at the 6-position (post-cyclization) is electronically activated for palladium-catalyzed cross-coupling, allowing for the modular attachment of "tail" regions—the diverse chemical appendages that determine kinase selectivity.

This guide details the optimized workflow for converting this nitroaniline intermediate into a functional kinase inhibitor core, emphasizing chemoselective reduction and cyclization protocols.

Chemical Utility & Pathway Analysis

The utility of this compound lies in its transformation efficiency. The workflow follows a "Reduce-Cyclize-Couple" strategy.

Pathway Diagram: From Intermediate to Drug Candidate

Caption: Figure 1. Synthetic workflow transforming the nitroaniline intermediate into a functional kinase inhibitor core.

Application Protocols

Protocol A: Synthesis of the Intermediate (If not purchased)

Context: While often commercially available, in-house synthesis ensures purity.

Reaction: Nucleophilic Aromatic Substitution (

-

Dissolution: Dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) in anhydrous THF or Ethanol (0.5 M concentration).

-

Base Addition: Add Triethylamine (1.5 eq) to scavenge HF.

-

Nucleophile Addition: Add Cyclopropylamine (1.2 eq) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn deep orange/yellow (characteristic of nitroanilines).

-

Validation: TLC (Hexane/EtOAc 4:1). The starting material (higher

) should disappear. -

Workup: Concentrate, dilute with water, filter the yellow precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Chemoselective Reduction (The Critical Step)

Challenge: Standard catalytic hydrogenation (

Reagents:

-

This compound (1.0 eq)

-

Iron Powder (Fe, 5.0 eq) - Must be fine powder

-

Ammonium Chloride (

, 5.0 eq) -

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Preparation: Suspend the nitroaniline intermediate in Ethanol/Water.

-

Activation: Add

and Iron powder. -

Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

-

Observation: The yellow color of the nitro compound will fade to a pale brown/grey slurry over 1–2 hours.

-

-

Monitoring: Monitor by LC-MS. Look for the Mass Shift:

(approx).-

Target Mass: MW ~227 (Br isotope pattern preserved).

-

-

Workup (Oxidation Prevention): The resulting diamine is air-sensitive.

-

Filter hot through Celite to remove Iron sludge.

-

Wash Celite with hot ethanol.

-

Concentrate filtrate immediately. Do not store the diamine. Proceed directly to Protocol C.

-

Protocol C: Cyclization to Benzimidazole Core

Reagent: Formic Acid (for H-substitution at C2) or Triethyl Orthoformate.

-

Cyclization: Dissolve the crude diamine from Protocol B in Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) (excess, acts as solvent).

-

Catalysis: Add a catalytic amount of p-TsOH (0.1 eq).

-

Heating: Heat to 80°C for 3 hours.

-

Workup: Concentrate under vacuum. Neutralize with saturated

. Extract with DCM. -

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Product:6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole .

-

Analytical Data & QC Standards

When characterizing this compound, ensure the following specifications are met to guarantee downstream success.

| Property | Specification | Method | Note |

| Appearance | Bright Yellow/Orange Solid | Visual | Darkening indicates oxidation. |

| Purity | >98.0% | HPLC (254 nm) | Impurities interfere with coupling. |

| 1H NMR | Distinct Cyclopropyl signals | DMSO-d6 | |

| LC-MS | M+H matches theoretical | ESI+ | Check for Br isotope pattern (1:1). |

| Water Content | <0.5% | Karl Fischer | Critical for anhydrous coupling steps. |

Functionalization Strategy: The "Tail" Attachment

Once the 6-bromo-1-cyclopropyl-benzimidazole core is synthesized, it acts as the electrophile in Suzuki-Miyaura coupling.

Mechanism Map: Pharmacophore Construction

Caption: Figure 2. Pharmacophore assembly. The C6-Bromine is replaced by the 'Tail' moiety to confer kinase selectivity.

Standard Suzuki Protocol for this Scaffold:

-

Core: 6-Bromo-1-cyclopropyl-benzimidazole (1.0 eq).

-

Partner: Aryl-Boronic Acid (1.2 eq).

-

Catalyst:

(0.05 eq). -

Base:

(2.0 eq) or -

Solvent: Dioxane/Water (4:1), degassed.

-

Temp: 90°C, 12 hours.

Safety & Handling

-

Nitroanilines: Toxic by inhalation and skin contact. Potential mutagen. Handle in a fume hood with double nitrile gloves.

-

Iron Waste: The iron sludge from reduction is pyrophoric if dried completely in air. Keep wet and dispose of in hazardous solid waste containers.

-

Cyclopropylamine: Volatile and toxic. Keep chilled before use.

References

-

Synthesis of Benzimidazole Scaffolds

-

Reduction Protocols

-

Kinase Inhibitor Design (MEK/VEGFR)

-

Compound Properties

Sources

- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Itk kinase inhibitors: initial efforts to improve the metabolical stability and the cell activity of the benzimidazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Cancer Therapeutics Response Portal [portals.broadinstitute.org]

5-bromo-N-cyclopropyl-2-nitroaniline in MEK inhibitor synthesis pathways

Technical Application Note: High-Fidelity Synthesis & Utilization of 5-bromo-N-cyclopropyl-2-nitroaniline

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, specifically for the RAS/RAF/MEK/ERK signaling pathway, the benzimidazole scaffold represents a critical structural motif. Drugs such as Selumetinib (AZD6244) and Binimetinib (MEK162) rely on an N1-substituted benzimidazole core to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site of MEK1/2.

The molecule This compound is the pivotal "gateway" intermediate for generating N1-cyclopropyl-benzimidazoles. Its synthesis requires precise regiochemical control to install the cyclopropyl group while preserving the bromine handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the characteristic "tail" moieties found in clinical candidates.

This guide details a high-purity synthesis protocol, emphasizing the suppression of bis-alkylation side products and the management of oxidative instability during downstream reduction.

Chemical Pathway & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (

Pathway Visualization:

Figure 1: Synthetic trajectory from starting material to the active benzimidazole MEK inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the title compound with >98% purity, minimizing the formation of bis-substituted byproducts.

Materials:

-

4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) [CAS: 364-73-8]

-

Cyclopropylamine (1.2 eq) [CAS: 765-30-0]

-

Potassium Carbonate (

) (1.5 eq) or DIPEA (1.5 eq) -

Solvent: Anhydrous THF or Ethanol

-

Temperature: 0°C to RT[1]

Step-by-Step Methodology:

-